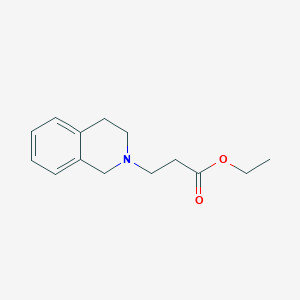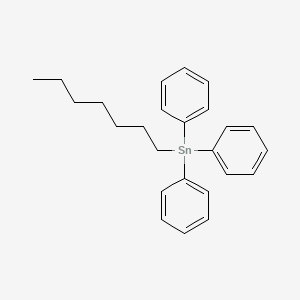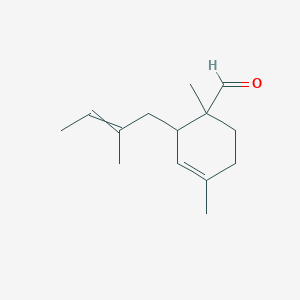![molecular formula C18H19N2OP B14635447 2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) CAS No. 53780-72-6](/img/structure/B14635447.png)
2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) is a chemical compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a phosphoryl group attached to two pyrrole rings, each substituted with a methyl group and a phenylethenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrrole oxides, while reduction may produce pyrrole derivatives with reduced functional groups.
科学的研究の応用
2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The phosphoryl group plays a crucial role in its reactivity, enabling the compound to participate in various chemical reactions. The pyrrole rings contribute to its aromaticity and stability, allowing it to interact with other aromatic compounds and biomolecules.
類似化合物との比較
Similar Compounds
2,2’-Bipyrrole: A compound with two pyrrole rings connected by a single bond.
2,2’-Bipyridine: A compound with two pyridine rings connected by a single bond.
2,2’-Biphenyl: A compound with two benzene rings connected by a single bond.
Uniqueness
2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) is unique due to the presence of the phosphoryl group and the specific substitution pattern on the pyrrole rings. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
53780-72-6 |
|---|---|
分子式 |
C18H19N2OP |
分子量 |
310.3 g/mol |
IUPAC名 |
1-methyl-2-[(1-methylpyrrol-2-yl)-(2-phenylethenyl)phosphoryl]pyrrole |
InChI |
InChI=1S/C18H19N2OP/c1-19-13-6-10-17(19)22(21,18-11-7-14-20(18)2)15-12-16-8-4-3-5-9-16/h3-15H,1-2H3 |
InChIキー |
MHGKNGGDTSTZHD-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1P(=O)(C=CC2=CC=CC=C2)C3=CC=CN3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


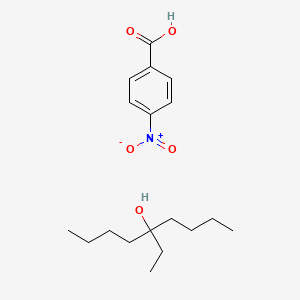

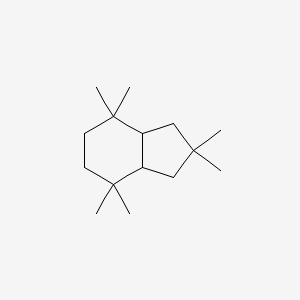
![Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate](/img/structure/B14635406.png)
![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)

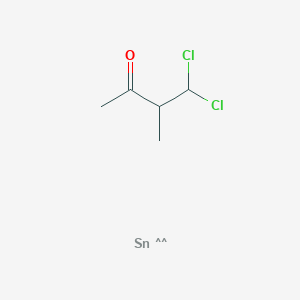
![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
